Cas no 1805472-84-7 (Ethyl 3-bromo-4-nitropicolinate)

Ethyl 3-bromo-4-nitropicolinate is a brominated and nitrated pyridine derivative, primarily used as an intermediate in organic synthesis and pharmaceutical research. Its key advantages include its high reactivity due to the presence of both bromo and nitro functional groups, enabling versatile transformations such as nucleophilic substitutions and cross-coupling reactions. The ethyl ester group enhances solubility in organic solvents, facilitating handling in synthetic applications. This compound is particularly valuable in the development of heterocyclic compounds and active pharmaceutical ingredients (APIs). Its well-defined structure and stability under controlled conditions make it a reliable building block for complex molecular architectures.
Ethyl 3-bromo-4-nitropicolinate structure
1805472-84-7 structure
商品名:Ethyl 3-bromo-4-nitropicolinate
CAS番号:1805472-84-7
MF:C8H7BrN2O4
メガワット:275.056181192398
CID:4901840

Ethyl 3-bromo-4-nitropicolinate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-bromo-4-nitropicolinate
    • インチ: 1S/C8H7BrN2O4/c1-2-15-8(12)7-6(9)5(11(13)14)3-4-10-7/h3-4H,2H2,1H3
    • InChIKey: OQBPJORTTCBYBC-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(C=CN=C1C(=O)OCC)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 256
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 85

Ethyl 3-bromo-4-nitropicolinate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029011589-250mg
Ethyl 3-bromo-4-nitropicolinate
1805472-84-7 95%
250mg
$980.00 2022-04-01
Alichem
A029011589-1g
Ethyl 3-bromo-4-nitropicolinate
1805472-84-7 95%
1g
$2,837.10 2022-04-01

Ethyl 3-bromo-4-nitropicolinate 関連文献

Ethyl 3-bromo-4-nitropicolinateに関する追加情報

Research Brief on Ethyl 3-bromo-4-nitropicolinate (CAS: 1805472-84-7) in Chemical Biology and Pharmaceutical Applications

Ethyl 3-bromo-4-nitropicolinate (CAS: 1805472-84-7) is a key intermediate in the synthesis of various bioactive molecules and pharmaceutical compounds. Recent studies have highlighted its significance in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies. This research brief aims to provide an overview of the latest advancements involving this compound, focusing on its synthetic utility, biological activity, and potential applications in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of Ethyl 3-bromo-4-nitropicolinate as a precursor in the synthesis of novel pyridine-based kinase inhibitors. The researchers utilized palladium-catalyzed cross-coupling reactions to introduce diverse substituents at the 3-position, enabling the rapid generation of a library of compounds with varying pharmacological profiles. The study reported several derivatives with nanomolar potency against specific cancer-related kinases, underscoring the compound's versatility in drug design.

In the field of antibacterial research, a team from the University of Cambridge recently (2024) explored Ethyl 3-bromo-4-nitropicolinate as a building block for quorum sensing inhibitors. Their work, published in ACS Infectious Diseases, revealed that structural modifications of this core scaffold could disrupt bacterial communication pathways without inducing resistance, offering a promising strategy against antibiotic-resistant pathogens. The nitropicolinate moiety was found to be crucial for target binding, as confirmed by X-ray crystallography studies.

From a synthetic chemistry perspective, advancements in continuous flow technology have improved the scalability of Ethyl 3-bromo-4-nitropicolinate production. A 2024 Organic Process Research & Development paper detailed an optimized manufacturing process that reduced hazardous waste generation by 40% while maintaining high purity (>99.5%). This development addresses both economic and environmental concerns associated with large-scale pharmaceutical production.

Emerging applications in radiopharmaceuticals have also been reported. Researchers at the National Institutes of Health (2024) successfully incorporated radiohalogenated derivatives of Ethyl 3-bromo-4-nitropicolinate into PET tracers for imaging tumor hypoxia. The compound's ability to undergo efficient isotopic exchange reactions makes it particularly valuable for this application, with clinical trials expected to begin in 2025.

Despite these promising developments, challenges remain in the broader utilization of Ethyl 3-bromo-4-nitropicolinate. Recent computational studies (2024) have identified potential metabolic instability issues with certain derivatives, prompting investigations into structural modifications that could improve pharmacokinetic properties. Additionally, the compound's reactivity profile requires careful handling in industrial settings, as noted in several safety assessments published in Chemical Health & Safety.

In conclusion, Ethyl 3-bromo-4-nitropicolinate (1805472-84-7) continues to demonstrate significant value across multiple pharmaceutical research areas. Its unique chemical properties enable diverse structural modifications that are driving innovation in drug discovery, particularly in oncology and infectious disease therapeutics. Future research directions likely include further optimization of synthetic methodologies and expansion into new therapeutic areas such as neurodegenerative diseases and autoimmune disorders.

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